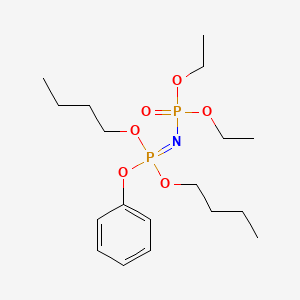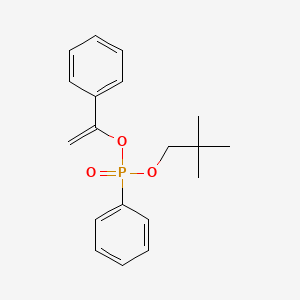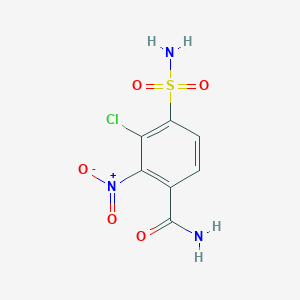
3-Chloro-2-nitro-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-nitro-4-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzene ring substituted with chloro, nitro, and sulfamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting from a benzene derivative. Common synthetic routes include:
Nitration: Introducing the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Chlorination: Adding the chloro group via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfamoylation: Introducing the sulfamoyl group using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration, chlorination, and sulfamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-nitro-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Oxidation: The sulfamoyl group can undergo oxidation reactions to form sulfonic acids
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Benzamides: Formed by nucleophilic substitution of the chloro group.
Sulfonic Acids: Formed by oxidation of the sulfamoyl group
Applications De Recherche Scientifique
3-Chloro-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Chloro-3-sulfamoylbenzoic acid: Lacks the nitro group, making it less reactive in redox reactions
Uniqueness
3-Chloro-2-nitro-4-sulfamoylbenzamide is unique due to the presence of all three functional groups (chloro, nitro, and sulfamoyl) on the benzene ring.
Propriétés
Numéro CAS |
88344-69-8 |
|---|---|
Formule moléculaire |
C7H6ClN3O5S |
Poids moléculaire |
279.66 g/mol |
Nom IUPAC |
3-chloro-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6ClN3O5S/c8-5-4(17(10,15)16)2-1-3(7(9)12)6(5)11(13)14/h1-2H,(H2,9,12)(H2,10,15,16) |
Clé InChI |
PBRJCCOVTPQQDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



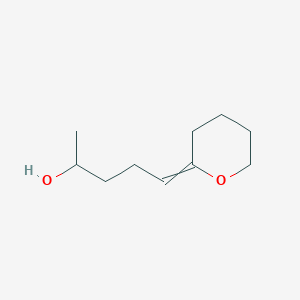
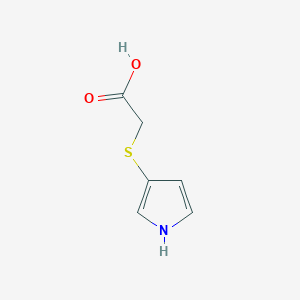
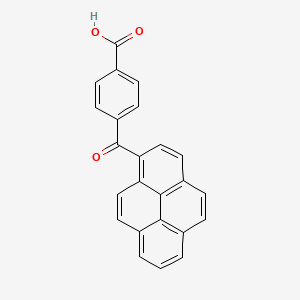

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
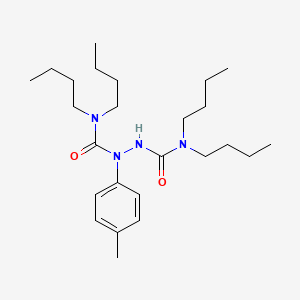
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

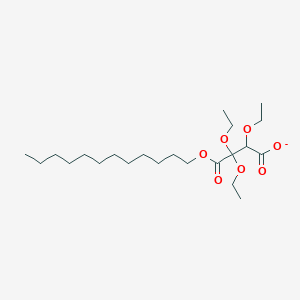
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)
